N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-13(2)8-6-7-12(11-13)14-9-4-5-10-15-3/h12,14H,4-11H2,1-3H3 |
InChI Key |
DCTZFOJTUJVORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCCCCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with 4-methoxybutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Chain Length and Lipophilicity
- 4-Methoxybutyl vs. 3-Ethoxypropyl : The target compound’s longer butyl chain likely increases logP (lipophilicity) compared to the ethoxypropyl analog, favoring passive diffusion across biological membranes. However, this may reduce aqueous solubility .
- 2-Ethoxyethyl: The shorter ethyl chain in this derivative (C₁₂H₂₅NO) suggests lower logP and better solubility, making it more suitable for formulations requiring polar solvents .
Steric and Electronic Effects
- However, synthetic challenges may explain its discontinued status .
- Ethoxy vs. Methoxy : Ethoxy groups (e.g., in 3-ethoxypropyl) offer greater steric hindrance and electron-donating capacity than methoxy, possibly altering metabolic pathways or intermolecular interactions .
Pharmacological Implications
hydrochloride) exhibit renin inhibition. This suggests that the target compound’s methoxybutyl group could similarly engage with enzymatic targets, though further validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
